N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-9-7-12(21-19-9)5-6-18-13(20)10-3-2-4-11(8-10)14(15,16)17/h2-4,7-8H,5-6H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRNQNVSRYDUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with benzamide: The final step involves coupling the isoxazole derivative with a benzamide precursor using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under strong oxidative conditions.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxidized isoxazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural Similarities and Key Substituents
The compound shares structural motifs with several analogs, including:
Functional Group Impact
- Trifluoromethyl (-CF₃) : Present in the target compound and diflufenican, this group enhances lipophilicity and resistance to oxidative metabolism, a critical feature in agrochemicals and pharmaceuticals .
- 1,2-Oxazole vs. Thioether Linkers: The ethyl-linked 1,2-oxazole in the target compound contrasts with thioether-linked isoxazoles (e.g., Compound 20).
- Heterocyclic Substitutions: The 3-methyl-1,2-oxazole in the target compound differs from oxadiazole or thiazole rings in analogs (e.g., Compound 50 in ).
Biological Activity
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a trifluoromethyl group which is known to enhance biological activity by increasing lipophilicity and altering the electronic properties of the molecule.
Anticancer Properties
Recent studies have indicated that compounds with oxazole derivatives exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown promising results in inhibiting various cancer cell lines.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis |
| A549 | 1.5 | Cell cycle arrest |
| HeLa | 2.41 | Inhibition of proliferation |
These values indicate that the compound may induce apoptosis in cancer cells, potentially through pathways involving p53 activation and caspase cleavage .
Anti-inflammatory Effects
The compound also shows potential as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglia. This suggests that it may be beneficial in treating neuroinflammatory conditions .
The biological activity of this compound can be attributed to its interaction with specific cellular pathways:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors.
- Cytokine Modulation : It modulates the signaling pathways involved in inflammation, particularly through the inhibition of NF-kB signaling.
- Cell Cycle Regulation : The compound is capable of arresting the cell cycle at various checkpoints, thus inhibiting cancer cell proliferation.
Study 1: Anticancer Efficacy
In a recent study, this compound was tested against several cancer cell lines. The results showed that it had a significant inhibitory effect on MCF-7 breast cancer cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound in models of cerebral ischemia. The results indicated a reduction in reactive oxygen species (ROS) and improved mitochondrial function following treatment with the compound, suggesting its potential for treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide, and what reaction conditions improve yield?
- Methodological Answer : Synthesis typically involves coupling the 3-methyl-1,2-oxazole ethylamine derivative with 3-(trifluoromethyl)benzoyl chloride. Key steps include:
- Solvent selection : Dimethylformamide (DMF) or acetonitrile are preferred for their polarity and ability to stabilize intermediates .
- Catalysts : Use of coupling agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate to activate carboxylic acids, as seen in analogous benzamide syntheses .
- Temperature control : Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
- Spectroscopic techniques :
- NMR : Analyze , , and NMR to confirm the trifluoromethyl group, oxazole ring protons, and benzamide backbone .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₄H₁₂F₃N₂O₂) and fragmentation patterns .
- X-ray crystallography : Resolve crystal structures for unambiguous confirmation of the oxazole-ethyl linkage and benzamide orientation .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases, given the oxazole moiety’s role in hydrogen bonding with active sites .
- Cellular viability assays : Use MTT or resazurin-based methods in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like purinoreceptors, as seen in structurally related benzamides .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Modify substituents : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess impact on target binding .
- Vary the oxazole ring : Introduce substituents at the 3-methyl position (e.g., halogens, alkyl chains) to probe steric and electronic effects .
- Evaluate metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., amide bonds) and design prodrugs or stabilized analogs .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
- Orthogonal validation : Confirm activity via dual methods (e.g., SPR and cellular assays) to rule out assay-specific artifacts .
- Computational modeling : Perform molecular dynamics simulations to identify conformational flexibility that may explain divergent results .
Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, amine) to the benzamide or oxazole-ethyl chain to enhance solubility .
- Prodrug design : Mask the amide group with enzymatically cleavable protecting groups (e.g., acetyl) to improve oral bioavailability .
- Pharmacokinetic screening : Use rodent models to measure half-life, clearance, and tissue distribution, prioritizing compounds with >4-hour plasma stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
